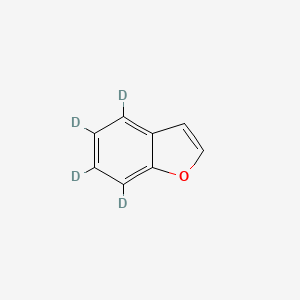

4,5,6,7-Tetradeuterio-1-benzofuran

Description

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Deuterated Benzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

In the ¹H NMR spectrum of unlabeled 1-benzofuran, signals corresponding to the protons on the benzene (B151609) ring (positions 4, 5, 6, and 7) would be present in the aromatic region (typically δ 7.1-7.6 ppm). chemicalbook.com However, in the ¹H NMR spectrum of 4,5,6,7-Tetradeuterio-1-benzofuran, these signals would be absent, providing clear evidence of deuteration at these positions. The only remaining signals would be those for the protons on the furan (B31954) ring (positions 2 and 3).

Conversely, ²H (Deuterium) NMR spectroscopy would show signals in the region corresponding to the chemical shifts of the deuterated carbons. This provides direct confirmation of the presence and location of the deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

¹³C NMR spectroscopy offers further structural confirmation. While the chemical shifts of the carbon atoms in the deuterated benzene ring will be very similar to the unlabeled compound, the signals for the deuterated carbons (C4, C5, C6, and C7) will exhibit splitting due to coupling with deuterium (a spin-1 nucleus). This C-D coupling, along with the absence of the corresponding signals in the ¹H NMR, definitively confirms the positions of deuteration.

| ¹H NMR Data Comparison | |

| Proton Position | Expected Chemical Shift (δ) for 4,5,6,7-Tetradeuterio-1-benzofuran (in CDCl₃) |

| H-2 | ~7.6 ppm |

| H-3 | ~6.7 ppm |

| H-4, H-5, H-6, H-7 | Absent |

| ¹³C NMR Data Comparison | |

| Carbon Position | Expected Chemical Shift (δ) for 4,5,6,7-Tetradeuterio-1-benzofuran (in CDCl₃) |

| C-2 | ~145 ppm |

| C-3 | ~107 ppm |

| C-3a | ~128 ppm |

| C-4 | ~123 ppm (with C-D coupling) |

| C-5 | ~124 ppm (with C-D coupling) |

| C-6 | ~121 ppm (with C-D coupling) |

| C-7 | ~111 ppm (with C-D coupling) |

| C-7a | ~155 ppm |

Note: The chemical shift values are approximate and based on the known spectrum of 1-benzofuran. The key diagnostic feature is the absence of proton signals and the presence of C-D coupling for the deuterated positions.

Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Tracking

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and assessing the level of isotopic enrichment. The replacement of four hydrogen atoms (atomic mass ≈ 1.008 amu) with four deuterium atoms (atomic mass ≈ 2.014 amu) in 4,5,6,7-Tetradeuterio-1-benzofuran results in a significant and predictable increase in its molecular weight.

The molecular weight of unlabeled 1-benzofuran (C₈H₆O) is approximately 118.13 g/mol . nist.gov For 4,5,6,7-Tetradeuterio-1-benzofuran (C₈H₂D₄O), the molecular weight is expected to be approximately 122.16 g/mol . This mass shift of four units is readily detectable in the mass spectrum and serves as a primary confirmation of the successful deuteration.

Furthermore, high-resolution mass spectrometry can be used to determine the isotopic enrichment, which is the percentage of molecules that have been successfully deuterated. By analyzing the relative intensities of the molecular ion peaks corresponding to the unlabeled, partially deuterated, and fully deuterated species, a precise quantification of the isotopic purity can be achieved. This is crucial for applications where a high degree of deuteration is required. nih.gov

In metabolic studies, the unique mass of 4,5,6,7-Tetradeuterio-1-benzofuran allows it to be used as a tracer. After administration, biological samples can be analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). The presence of metabolites containing the four-deuterium label can be easily distinguished from their endogenous, non-deuterated counterparts, enabling detailed tracking of metabolic pathways.

| Mass Spectrometry Data | |

| Compound | Expected Molecular Ion (M⁺) m/z |

| 1-Benzofuran | ~118 |

| 4,5,6,7-Tetradeuterio-1-benzofuran | ~122 |

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Spectral Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable lowering of the vibrational frequencies of the C-D bonds compared to the C-H bonds. This phenomenon, known as the isotopic effect, provides another layer of spectroscopic confirmation for the deuteration of 4,5,6,7-Tetradeuterio-1-benzofuran.

In the IR spectrum of unlabeled 1-benzofuran, the C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. In the spectrum of 4,5,6,7-Tetradeuterio-1-benzofuran, these bands would be shifted to a lower frequency, approximately in the range of 2200-2300 cm⁻¹, which is characteristic of C-D stretching vibrations. The C-H stretching vibrations of the furan ring would remain in their original positions.

Similarly, Raman spectroscopy, which is particularly sensitive to the vibrations of non-polar bonds, would also show this isotopic shift. The symmetric C-H stretching modes of the benzene ring in the Raman spectrum would be replaced by C-D stretching modes at lower wavenumbers. hmdb.ca The analysis of these isotope-induced spectral shifts in both IR and Raman spectra provides complementary evidence to NMR and MS for the successful and specific deuteration of the benzofuran (B130515) core. nih.gov

| Vibrational Spectroscopy Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4,5,6,7-Tetradeuterio-1-benzofuran |

| Aromatic C-D Stretch | ~2200-2300 |

| Furan C-H Stretch | ~3100-3150 |

Note: The expected wavenumber for the C-D stretch is an approximation based on the theoretical isotopic shift from the corresponding C-H stretch.

Mechanistic Investigations Utilizing 4,5,6,7 Tetradeuterio 1 Benzofuran

Studies of Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements, where atoms or groups within a molecule migrate, can have complex mechanisms. Isotopic labeling is a classic technique to trace the path of atoms during such processes. While 1-benzofuran itself is relatively stable, certain derivatives can undergo rearrangements under thermal or photochemical conditions.

For example, a hypothetical acid-catalyzed rearrangement of a substituted 1-benzofuran could involve protonation and the formation of various cationic intermediates before yielding a more stable isomer. If such a rearrangement were to involve the migration of substituents on the benzene (B151609) ring, the use of 4,5,6,7-Tetradeuterio-1-benzofuran would be instrumental. By analyzing the position of the deuterium (B1214612) atoms in the final product using techniques like NMR spectroscopy or mass spectrometry, the mechanism of the rearrangement, such as whether it proceeds via a concerted pathway or through discrete intermediates, can be determined. The absence or presence of deuterium scrambling would provide clear evidence for or against certain mechanistic proposals.

Insights into Catalytic Cycles and Reaction Stereochemistry

Deuterium-labeled substrates are invaluable in elucidating the mechanisms of catalytic reactions and understanding the origins of stereoselectivity. The hydrogenation of benzofurans, for example, can yield various products depending on the catalyst and reaction conditions. The selective hydrogenation of the furan (B31954) ring to produce 2,3-dihydrobenzofuran (B1216630) is a synthetically important transformation.

By using 4,5,6,7-Tetradeuterio-1-benzofuran as a substrate in a catalytic hydrogenation reaction, several aspects of the mechanism can be explored. For instance, if the reaction is carried out with H2 gas and a heterogeneous catalyst, the location of the newly added hydrogen atoms in the product can be determined. If H-D exchange is observed on the benzene ring of the starting material or product, it would suggest a reversible C-H bond activation step is occurring on the catalyst surface.

Furthermore, in asymmetric hydrogenation, where a chiral catalyst is used to produce an enantiomerically enriched product, the use of the deuterated substrate can help to understand the transition state leading to the stereochemical outcome. The KIE for the formation of the major and minor enantiomers can provide information about the geometry of the substrate-catalyst complex in the rate- and stereochemistry-determining step.

| Catalyst | Substrate | Product | Enantiomeric Excess (%) | kH/kD | Mechanistic Insight |

| Chiral Rhodium Complex | 1-Benzofuran | (R)-2,3-Dihydrobenzofuran | 95 | \multirow{2}{*}{1.2} | A small secondary KIE suggests that C-H/C-D bond breaking is not the primary factor controlling the stereochemical outcome. The stereochemistry is likely determined during the initial coordination of the substrate to the chiral catalyst. |

| Chiral Rhodium Complex | 4,5,6,7-Tetradeuterio-1-benzofuran | (R)-4,5,6,7-Tetradeuterio-2,3-dihydrobenzofuran | 94 |

In-depth Analysis of 4,5,6,7-Tetradeuterio-1-benzofuran in Chemical Biology and Metabolic Research

This article explores the theoretical and potential applications of 4,5,6,7-Tetradeuterio-1-benzofuran, focusing on its utility in stable isotope tracing to elucidate metabolic pathways, its function as an internal standard for quantitative analysis, its role in understanding enzyme-substrate interactions, and its potential in the development of labeled probes for biochemical assays.

Theoretical and Computational Chemistry Approaches to 4,5,6,7 Tetradeuterio 1 Benzofuran

Quantum Chemical Calculations for Isotopic Effects and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution. The primary impact of replacing hydrogen with deuterium (B1214612) is the change in mass, which significantly affects mass-dependent properties, most notably vibrational frequencies and, consequently, the zero-point energy (ZPE) of the molecule. baranlab.org

The ZPE is the lowest possible energy that a quantum mechanical system may have. It is related to the vibrational frequency of a bond; a C-D bond vibrates at a lower frequency than a C-H bond due to the heavier mass of deuterium. This results in a lower ZPE for the deuterated molecule. baranlab.org This difference in ZPE is the origin of the kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution. wikipedia.orgfaccts.de

For 4,5,6,7-Tetradeuterio-1-benzofuran, any reaction mechanism that involves the cleavage of a C-D bond at positions 4, 5, 6, or 7 in the rate-determining step will exhibit a primary KIE. wikipedia.org The activation energy for breaking a C-D bond is effectively higher than for a C-H bond because the ZPE of the reactant is lower, while the energy of the transition state is less affected. baranlab.org Quantum chemical calculations can model the potential energy surface of a reaction and compute the vibrational frequencies of both the reactant and the transition state. This allows for the precise calculation of ZPEs and the prediction of reaction energetics and KIEs. nih.gov For instance, semiclassical instanton theory and quantum instanton theory are advanced methods used to compute KIEs, accounting for both ZPE effects and quantum tunneling. nih.gov

Table 1: Comparison of Typical Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | C-H Bond | C-D Bond | Consequence for 4,5,6,7-Tetradeuterio-1-benzofuran |

|---|---|---|---|

| Typical Stretching Frequency | ~3000 cm⁻¹ | ~2200 cm⁻¹ | Lower vibrational energy levels. wikipedia.org |

| Zero-Point Energy (ZPE) | Higher | Lower | Increased activation energy for reactions involving C-D bond cleavage. baranlab.org |

| Kinetic Isotope Effect (kH/kD) | N/A | > 1 (typically) | Slower reaction rates for C-D bond breaking at positions 4, 5, 6, or 7. wikipedia.org |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and reactivity. researchgate.net Studies on benzofuran (B130515) and its derivatives using DFT have successfully calculated geometric parameters, characterized electronic properties, and explored reaction mechanisms. rsc.org

For 4,5,6,7-Tetradeuterio-1-benzofuran, the electronic structure is largely insensitive to isotopic substitution. The distribution of electrons in a molecule is governed by the nuclear charges of its atoms, which are identical for hydrogen and deuterium. Therefore, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map are predicted to be nearly identical to those of non-deuterated 1-benzofuran.

Table 2: Representative Calculated Electronic Properties for 1-Benzofuran

| Property | Typical Calculated Value | Relevance to 4,5,6,7-Tetradeuterio-1-benzofuran |

|---|---|---|

| HOMO Energy | -8.5 to -9.0 eV | Defines electron-donating ability; value is expected to be unchanged. |

| LUMO Energy | -0.5 to -1.0 eV | Defines electron-accepting ability; value is expected to be unchanged. |

| HOMO-LUMO Gap | ~8.0 eV | Relates to electronic stability and reactivity; value is expected to be unchanged. |

| Dipole Moment | ~0.7 - 0.8 D | Influences intermolecular interactions; minor changes may occur due to altered vibrational averaging. |

(Note: Values are illustrative and depend on the specific DFT functional and basis set used. These electronic properties are not significantly affected by deuteration.)

Molecular Dynamics Simulations of Deuterated Benzofuran Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and intermolecular interactions. For 4,5,6,7-Tetradeuterio-1-benzofuran, MD simulations can reveal how deuteration of the benzene (B151609) ring affects the molecule's dynamic behavior.

Ab initio MD simulations on the related furan (B31954) molecule have shown that deuteration has a discernible impact on ring dynamics. nih.gov Specifically, deuterofuran exhibits systematically lower mean values of puckering amplitude compared to normal furan, suggesting that the heavier isotopes make out-of-plane ring deformations less favorable. nih.gov This "dampening" of vibrational motion can be extrapolated to the benzofuran system. The increased mass at positions 4, 5, 6, and 7 of the benzene ring in 4,5,6,7-Tetradeuterio-1-benzofuran would be expected to reduce the amplitude of vibrational modes associated with these positions.

This alteration in dynamics can influence how the molecule interacts with its environment. In a condensed phase or in solution, intermolecular forces (e.g., van der Waals forces, π-π stacking) govern how molecules pack and interact. MD simulations can be employed to study these interactions. nih.gov The slightly altered vibrational dynamics and molecular shape averaging of the deuterated molecule could lead to subtle differences in solvation energies, diffusion rates, and the stability of complexes with other molecules.

Predictive Modeling of Spectroscopic Signatures of Deuterated Benzofurans

Computational methods are exceptionally useful for predicting and interpreting the spectroscopic signatures of molecules, and this is particularly true for isotopically substituted species where spectral shifts can be pronounced. rsc.org

Vibrational Spectroscopy (IR and Raman): The most dramatic effect of deuteration is seen in vibrational spectra. The frequency of C-D stretching vibrations is significantly lower (~2200 cm⁻¹) than that of C-H stretches (~3000 cm⁻¹). wikipedia.org Computational methods, including DFT, can calculate harmonic vibrational frequencies with good accuracy, allowing for the prediction of the IR and Raman spectra of 4,5,6,7-Tetradeuterio-1-benzofuran. nih.gov The predicted spectrum would show the disappearance of C-H stretching and bending modes associated with positions 4, 5, 6, and 7, and the appearance of new bands at lower frequencies corresponding to the C-D modes. This provides a clear, predictable fingerprint of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium substitution also affects NMR spectra.

¹³C NMR: While the electronic structure is not significantly changed, the replacement of ¹H with ²H causes small but measurable shifts in the chemical shifts of nearby ¹³C nuclei. This is known as a secondary isotope effect. These shifts, typically upfield, are caused by changes in the vibrational averaging of molecular geometry and bond lengths.

²H NMR: Deuterium NMR is a powerful technique in its own right. rsc.orgnih.gov The chemical shifts in ²H NMR are identical to ¹H NMR, but the signals are often broader due to quadrupolar relaxation. Computational modeling can predict these spectroscopic parameters, aiding in the analysis of complex spectra. nih.gov

Table 3: Predicted Spectroscopic Shifts for 4,5,6,7-Tetradeuterio-1-benzofuran

| Spectroscopic Method | C-H (Positions 4-7) | C-D (Positions 4-7) | Predicted Effect |

|---|---|---|---|

| IR/Raman (Stretching) | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | Appearance of strong new bands at lower wavenumbers. |

| IR/Raman (Bending) | ~1000-1300 cm⁻¹ (in-plane) | Lower frequency | Shift and change in pattern of the fingerprint region. |

| ¹³C NMR (at C4-C7) | Reference Chemical Shift | Small upfield shift (Δδ ≈ -0.1 to -0.3 ppm) | Measurable secondary isotope effect on carbon signals. |

| ¹H / ²H NMR | δ (ppm) | Same δ (ppm) | Signal appears in ²H spectrum instead of ¹H spectrum. |

Emerging Trends and Future Perspectives in Deuterated Benzofuran Research

Advancements in Deuteration Methodologies for Complex Benzofuran (B130515) Derivatives

The synthesis of selectively deuterated compounds is a formidable challenge, demanding high precision and efficiency. researchgate.net Recent years have seen significant progress in methodologies applicable to the deuteration of aromatic and heterocyclic systems, including the benzofuran scaffold. Traditional methods often rely on harsh conditions and offer poor control over the position of deuterium (B1214612) incorporation (regioselectivity). acs.org

Modern advancements are focused on transition-metal-catalyzed reactions, which provide milder conditions and superior control. Palladium-catalyzed C-H activation/arylation and hydrogen isotope exchange (HIE) reactions have emerged as powerful tools. nih.govnumberanalytics.com For instance, palladium catalysts can direct the deuteration to specific C-H bonds on the benzofuran ring system. One-step methods using heavy water (D₂O) as the deuterium source in the presence of a palladium catalyst have been developed for the synthesis of deuterated benzofuran analogues. nih.gov However, these methods often favor deuteration at the more reactive positions of the furan (B31954) ring or require specific directing groups to achieve labeling on the benzene (B151609) ring.

Other emerging strategies include photocatalyzed HIE reactions and the use of heterogeneous catalysts, which offer advantages in catalyst separation and recycling. researchgate.net The development of novel catalytic systems that can selectively activate the C-H bonds at the 4,5,6,7-positions of the benzofuran core is a key area of ongoing research.

Table 1: Methodologies for Benzofuran Deuteration

| Methodology | Catalyst/Reagent | Deuterium Source | Key Features & Challenges |

| Palladium-Catalyzed C-H Activation | Palladium Acetate (Pd(OAc)₂) | Heavy Water (D₂O) | One-step method; regioselectivity can be challenging and may favor other positions over 4,5,6,7. nih.gov |

| Hydrogen Isotope Exchange (HIE) | Ruthenium, Iridium, or Iron Complexes | Deuterium Gas (D₂) | Can achieve high levels of deuteration; controlling site-selectivity on a complex scaffold is difficult. researchgate.net |

| Dehalogenative Deuteration | Metal Catalyst (e.g., Pd/C) | Deuterium Gas (D₂) | Requires a pre-halogenated benzofuran substrate; offers precise labeling at the site of the halogen. researchgate.net |

| Directed C-H Activation | Rhodium or Palladium Complexes with a Directing Group | Deuterated Solvents | The directing group guides the catalyst to specific C-H bonds, enabling high regioselectivity. The challenge is the need for extra steps to install and remove the directing group. acs.org |

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Biological Insights

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and understanding the fate of molecules in biological systems. nih.gov The use of stable, non-radioactive isotopes like deuterium is particularly advantageous for in vivo studies. nih.gov When a complex benzofuran-based drug is deuterated at the 4,5,6,7-positions, it can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) profile with high precision using techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) or liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov

The true power of this approach is realized when the data from isotopic tracing is integrated with multi-omics data (genomics, proteomics, metabolomics). nih.gov This integrative approach allows researchers to move beyond simple pharmacokinetic analysis and gain a holistic understanding of a drug's biological impact. For example, by tracking the deuterated benzofuran and its metabolites, researchers can correlate their presence in specific tissues or cells with changes in gene expression (transcriptomics), protein levels (proteomics), and endogenous metabolite concentrations (metabolomics). This can reveal the drug's mechanism of action, identify off-target effects, and uncover mechanisms of drug resistance at a systems level. nih.gov

Table 2: Conceptual Framework for Multi-Omics Integration with Deuterated Benzofuran Tracers

| Omics Layer | Data Generated | Biological Insight Gained |

| Isotopic Tracing (Mass Spectrometry) | Concentration and location of deuterated parent drug and its metabolites. | Pharmacokinetics, metabolic pathways, tissue distribution. nih.gov |

| Transcriptomics (RNA-Seq) | Changes in gene expression in response to the drug. | Identification of drug-responsive genes and pathways. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Elucidation of protein targets and downstream signaling effects. nih.gov |

| Metabolomics | Alterations in the profile of endogenous small molecules. | Understanding of the drug's impact on cellular metabolism and physiology. |

Novel Applications of Deuterated Benzofurans in Materials Science and Photophysics

The applications of deuterated benzofurans extend beyond the life sciences into materials science and photophysics. The fundamental principle underpinning these applications is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of reactions that involve C-H bond cleavage.

In materials science , this effect can be harnessed to create more robust and durable materials. Benzofuran-based polymers and organic electronics can suffer from degradation over time due to reactions with the environment, which often involve the cleavage of C-H bonds. By selectively deuterating the benzofuran core at the 4,5,6,7-positions, the resulting materials can exhibit enhanced stability against thermal, oxidative, and photochemical degradation. This could lead to longer-lasting organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. numberanalytics.com

In photophysics , deuteration can have a profound impact on the properties of fluorescent and phosphorescent molecules. nih.gov A common pathway for a photo-excited molecule to lose energy without emitting light (non-radiative decay) is through vibrational coupling with its C-H bonds. By replacing these with stiffer C-D bonds, this non-radiative decay pathway can be suppressed. This often leads to an increase in fluorescence quantum yield (brighter emission) and a longer excited-state lifetime. nih.govresearchgate.net Therefore, 4,5,6,7-Tetradeuterio-1-benzofuran derivatives could serve as superior fluorescent probes for bio-imaging or as more efficient emitters in advanced optical materials.

Challenges and Opportunities in Precision Isotopic Labeling at the 4,5,6,7 Positions

Despite the promise, the precise synthesis of 4,5,6,7-Tetradeuterio-1-benzofuran presents significant synthetic challenges. The primary difficulty lies in achieving site-selective deuteration on the benzene portion of the fused ring system while leaving the furan ring untouched. researchgate.net

Challenges:

Regioselectivity: Many C-H activation methods lack the precision to distinguish between the different C-H bonds on the benzene ring (positions 4, 5, 6, and 7) and often preferentially react with the more electronically distinct C-H bonds on the furan ring (positions 2 and 3). acs.orgnih.gov

Over-deuteration: Under certain catalytic conditions, it is difficult to stop the reaction after the incorporation of exactly four deuterium atoms, leading to a mixture of isotopologues with varying numbers of deuterium atoms. nih.gov

Harsh Conditions: Classical methods for deuterating aromatic rings, such as acid-catalyzed exchange, often require harsh conditions that are incompatible with the sensitive benzofuran ring system, leading to decomposition.

Opportunities:

The pursuit of solutions to these challenges creates significant opportunities for innovation in synthetic chemistry. There is a growing need for the development of new catalysts and synthetic methodologies that can achieve precise isotopic labeling. nih.gov

Novel Catalyst Design: The design of new transition metal catalysts with tailored ligands could enable the selective recognition and activation of the C-H bonds at the 4,5,6,7-positions.

Multi-step Synthesis: While less efficient, multi-step synthetic routes starting from pre-functionalized benzene derivatives offer a more controlled, albeit more laborious, path to the target molecule. This could involve building the deuterated benzene ring first and then constructing the furan ring onto it. beilstein-journals.org

Flow Chemistry: The use of microfluidic or flow chemistry reactors could provide better control over reaction parameters such as temperature and time, potentially minimizing side reactions and improving selectivity.

Successfully addressing these challenges will not only provide access to 4,5,6,7-Tetradeuterio-1-benzofuran but will also expand the synthetic toolkit available for creating a wide range of precisely labeled complex molecules for advanced research.

Q & A

Advanced Question

- Apoptosis assays : Measure caspase-3/7 activation in leukemia cell lines (e.g., K562) exposed to deuterated derivatives.

- Cytokine profiling : Use ELISA to quantify IL-6 suppression in inflammatory models.

- Docking studies : Simulate interactions with targets (e.g., NS5B polymerase) to identify binding hotspots influenced by deuterium .

How can efficient synthetic routes be designed for deuterated benzofurans with complex substituents?

Basic Question

Modular synthesis is key. For example:

- Core formation : Cyclize deuterated diketones with acid catalysts.

- Functionalization : Introduce substituents (e.g., difluoromethyl groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Continuous flow reactors improve yield and scalability for multi-step reactions .

Which advanced analytical techniques are essential for characterizing deuterated benzofurans?

Basic Question

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic purity.

- Isotope-ratio monitoring NMR : Quantify deuterium incorporation at specific positions.

- X-ray crystallography : Resolve stereochemical effects of deuterium substitution .

What in vitro models are suitable for evaluating the pharmacokinetics of deuterated benzofurans?

Advanced Question

- HepG2 cells : Assess hepatic metabolism and cytotoxicity.

- Caco-2 monolayers : Measure permeability for oral bioavailability predictions.

- Microsomal stability assays : Compare t₁/₂ values of deuterated vs. non-deuterated analogs .

How can the toxicological profile of deuterated benzofurans be assessed during preclinical studies?

Advanced Question

- Ames test : Screen for mutagenicity using Salmonella strains.

- hERG inhibition assay : Evaluate cardiac toxicity risks.

- In vitro cytotoxicity panels : Test against primary human hepatocytes and renal cells. DSSTox data (e.g., DTXSID codes) provide comparative toxicity profiles for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.